molecular formula C13H18N2O3 B3165885 Methyl 2-(3-isobutylureido)benzoate CAS No. 904410-33-9

Methyl 2-(3-isobutylureido)benzoate

Cat. No.: B3165885
CAS No.: 904410-33-9
M. Wt: 250.29
InChI Key: IVUYGTMNAYCRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-isobutylureido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-isobutylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-isobutylureido)benzoate typically involves the esterification of 2-(3-isobutylureido)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{2-(3-isobutylureido)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-isobutylureido)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used.

    Reduction: LiAlH4 in anhydrous ether is a typical reagent.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Hydrolysis: 2-(3-isobutylureido)benzoic acid and methanol.

    Reduction: 2-(3-isobutylureido)benzyl alcohol.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Methyl 2-(3-isobutylureido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-isobutylureido)benzoate involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their activity. The ester group may also participate in interactions with enzymes, affecting their catalytic functions.

Comparison with Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the urea moiety.

    Ethyl 2-(3-isobutylureido)benzoate: Similar structure with an ethyl ester group instead of a methyl ester.

    2-(3-isobutylureido)benzoic acid: The carboxylic acid analog of Methyl 2-(3-isobutylureido)benzoate.

Uniqueness: this compound is unique due to the presence of both the ester and urea functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 2-(2-methylpropylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)8-14-13(17)15-11-7-5-4-6-10(11)12(16)18-3/h4-7,9H,8H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUYGTMNAYCRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-isobutylureido)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-isobutylureido)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-isobutylureido)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-isobutylureido)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-isobutylureido)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-isobutylureido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.